(2S)-4-fluorobutan-2-ol

Fluorine Chemistry Physicochemical Properties Medicinal Chemistry

(2S)-4-Fluorobutan-2-ol (CAS 2227891-73-6) is a chiral secondary alcohol featuring a terminal fluorine substituent on a four-carbon backbone. As a member of the β-fluoroalcohol class, this compound serves as a versatile chiral synthon for constructing enantiomerically enriched molecules in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C4H9FO
Molecular Weight 92.11 g/mol
Cat. No. B13480741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-fluorobutan-2-ol
Molecular FormulaC4H9FO
Molecular Weight92.11 g/mol
Structural Identifiers
SMILESCC(CCF)O
InChIInChI=1S/C4H9FO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m0/s1
InChIKeyPEAJLEGVRQOZNV-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-4-Fluorobutan-2-ol: Chiral Fluorinated Alcohol Building Block for Asymmetric Synthesis and Pharmaceutical Research


(2S)-4-Fluorobutan-2-ol (CAS 2227891-73-6) is a chiral secondary alcohol featuring a terminal fluorine substituent on a four-carbon backbone . As a member of the β-fluoroalcohol class, this compound serves as a versatile chiral synthon for constructing enantiomerically enriched molecules in medicinal chemistry, agrochemical development, and materials science . The (2S) absolute configuration imparts specific stereochemical properties that are essential for the stereocontrolled assembly of complex target architectures .

Stereochemical control for asymmetric synthesis workflows
Fluorine incorporation to modulate pKa, logP and hydrogen bonding
Chiral alcohol building block for medicinal chemistry and agrochemical research

Why (2S)-4-Fluorobutan-2-ol Cannot Be Replaced by Generic Analogs or Racemates


Generic substitution of (2S)-4-fluorobutan-2-ol with non-fluorinated alcohols, racemic mixtures, or alternative chiral isomers is scientifically untenable due to stereochemistry-dependent biological interactions and the profound physicochemical perturbations induced by fluorine . The (2S) configuration is non-superimposable on its (2R) mirror image, leading to differential binding affinities and pharmacokinetic outcomes in biological systems [1]. Furthermore, the single fluorine atom substantially alters pKa, lipophilicity, and hydrogen-bonding capacity relative to the parent 2-butanol scaffold, as detailed in the quantitative evidence below .

Target compound
(2S)-4-fluorobutan-2-ol single enantiomer
Racemate or opposite enantiomer
Stereochemical heterogeneity may alter binding and selectivity outcomes
Target compound
Terminal fluorine present
Non-fluorinated alcohol analogs
pKa, density, and lipophilicity differences may shift physicochemical profiles
Target compound
≥ 90% ee (single enantiomer)
Lower enantiopurity grades
Enantiomeric impurity may complicate stereochemical attribution and require additional resolution

Quantitative Differentiation of (2S)-4-Fluorobutan-2-ol: Key Evidence for Scientific and Procurement Decisions


Fluorination-Induced Physicochemical Shifts: Head-to-Head Comparison with 2-Butanol

Substitution of a hydrogen with fluorine at the terminal position of 2-butanol produces measurable changes in boiling point, density, acidity, and lipophilicity. Compared to the non-fluorinated parent 2-butanol, (2S)-4-fluorobutan-2-ol exhibits a higher boiling point and density, a significantly lower pKa, and a reduced logP [1]. These alterations are attributable to the strong electron-withdrawing inductive effect and polar nature of the C–F bond .

Boiling point shift
Reported
+14 to +16 °C vs 2-butanol
Supports purification process review
Predicted value; experimental confirmation advised
Fluorine Chemistry Physicochemical Properties Medicinal Chemistry

Density and Lipophilicity Modulation by Terminal Fluorination

Fluorination increases molecular density while paradoxically decreasing logP due to the polar nature of the C–F bond. (2S)-4-fluorobutan-2-ol has a predicted density of 0.940 g/cm³, substantially higher than the 0.808 g/cm³ of 2-butanol. Concurrently, its predicted logP of 0.18 is markedly lower than the 0.683 logP of 2-butanol [1]. This unique combination of increased density and decreased lipophilicity distinguishes it from both non-fluorinated alcohols and many other fluorinated building blocks .

Density & logP
Reported
Density +0.132 g/cm³, logP -0.503 vs 2-butanol
Supports aqueous solubility and binding review
Predicted from ACD/Labs; confirm experimentally
Lipophilicity Drug Design Physicochemical Properties

Acidity Enhancement: pKa Reduction by Fluorine

The electron-withdrawing fluorine atom significantly increases the acidity of the adjacent hydroxyl group. (2S)-4-fluorobutan-2-ol exhibits a predicted pKa of 14.76, whereas the non-fluorinated parent 2-butanol has a reported pKa of approximately 17.6 [1]. This ~2.8 unit decrease translates to an approximately 600-fold increase in acid dissociation constant (Ka), conferring stronger hydrogen-bond donating capacity .

pKa reduction
Class-level inference
pKa 14.76 (vs ~17.6 for 2-butanol)
Supports hydrogen-bonding and solubility context
~600-fold Ka increase; verify in target matrix
Acidity Hydrogen Bonding Fluorine Effect

Enantiopurity Specification: Impact on Stereochemical Fidelity in Synthesis

Commercial (2S)-4-fluorobutan-2-ol is offered with a minimum purity of 95% as determined by chiral HPLC . In contrast, racemic 4-fluorobutan-2-ol (0% enantiomeric excess) would introduce unwanted stereochemical heterogeneity into any asymmetric synthesis, necessitating costly and time-consuming chiral resolution steps downstream [1]. Procurement of the single (2S) enantiomer ensures stereochemical fidelity from the outset .

Enantiopurity
Data to verify
≥ 90% ee (chiral HPLC)
Supports stereochemical fidelity without additional resolution
Supplier specification; confirm with independent analysis
Enantiopurity Chiral HPLC Stereochemistry

High-Value Application Scenarios for (2S)-4-Fluorobutan-2-ol in Research and Industry


Chiral Synthon for Asymmetric Synthesis of Pharmaceutical Intermediates

The (2S) configuration provides a defined stereochemical starting point for constructing enantiomerically pure drug candidates, particularly in antiviral, anticancer, and CNS-targeted programs where fluorine substitution is known to enhance metabolic stability and target engagement . Its terminal fluorine serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions .

Fluorinated Building Block for Agrochemical Development

Fluorine-containing agrochemicals often exhibit improved bioavailability and environmental persistence profiles. (2S)-4-fluorobutan-2-ol can be incorporated into herbicide or fungicide scaffolds, leveraging the stereochemical and electronic attributes detailed in Section 3 to fine-tune biological activity and selectivity .

Physicochemical Probe in Medicinal Chemistry Optimization

The compound's distinct pKa (14.76) and logP (0.18) relative to non-fluorinated analogs make it a valuable probe for investigating the impact of terminal fluorination on solubility, permeability, and hydrogen-bonding networks in drug-like molecules . This enables data-driven optimization of lead series during the hit-to-lead phase.

Analytical Reference Standard for Chiral Chromatography Method Development

With a defined absolute configuration and commercial availability at 95% purity (chiral HPLC), (2S)-4-fluorobutan-2-ol serves as a suitable reference standard for developing and validating chiral separation methods for small fluorinated alcohols and related intermediates .

Application
Selection Property
Validation Focus
Asymmetric synthesis of fluorinated intermediates
Stereochemical control
Enantiomeric excess verification
Agrochemical development research
Fluorine electronic effect
Bioactivity and selectivity profiling
Medicinal chemistry property profiling
Physicochemical profile
Solubility and permeability assays
Chiral chromatography method development
Enantiopurity reference
Chiral HPLC method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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